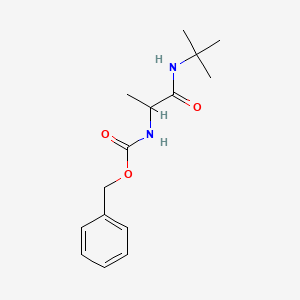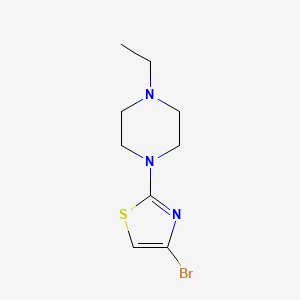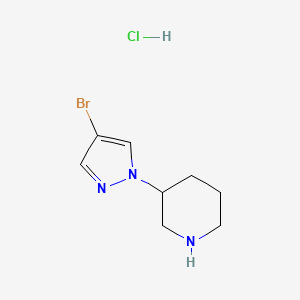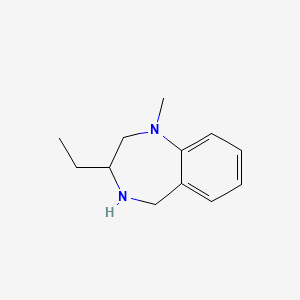
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
概要
説明
“3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound with the CAS Number: 1384429-54-2. It has a molecular weight of 190.29 . The compound is typically stored at room temperature and is in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3 . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms in the molecule.Physical and Chemical Properties Analysis
The compound is an oil at room temperature . The IR spectrum and 1H NMR spectrum are available , which can provide more detailed information about the compound’s structure and functional groups.科学的研究の応用
Synthesis and Chemical Properties
- A study demonstrates the successful synthesis of 1,4-benzodiazepine derivatives, including 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, through aluminium chloride mediated intramolecular cyclizations. These compounds, including novel 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines, and -1,4-benzodiazepines, were obtained in good yields, showcasing the versatility and efficiency of the synthetic approach used (Katritzky, Xu, & He, 2002).
Pharmacological Applications
- New derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one exhibited anxiolytic and antidepressive activities in animal models, indicating their potential as psychotherapeutic agents. The structure-activity relationship (SAR) of these compounds highlights the role of molecular modifications in enhancing their pharmacological properties (Nawrocka et al., 1996).
Spectroscopic and Mass Spectral Analysis
- A study focused on the characterization of methyl- and phenyl-substituted dihydro- and tetrahydro-1,5-benzodiazepines, including this compound, using vibrational and electronic spectra along with mass spectral fragmentation paths. This research provides insights into the structural and chemical properties of these compounds (Hunter & Webb, 1972).
Catalytic and Synthetic Utility
- The utility of metal-organic frameworks (MOFs) as catalysts for the synthesis of 1,5-benzodiazepines from 1,2-phenylenediamine and ketones demonstrates the potential of MOFs in facilitating the production of benzodiazepine derivatives. This method offers an efficient and environmentally friendly approach to synthesizing these compounds (Timofeeva et al., 2017).
Stereochemistry and Molecular Structure
- Investigations into the stereochemistry of 1,5-benzodiazepine derivatives, including this compound, using nuclear magnetic resonance (NMR) techniques have provided detailed insights into their molecular conformation. This research contributes to a deeper understanding of the structural aspects influencing the biological activity of these compounds (Aversa et al., 1980).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Benzodiazepines typically target the gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
Generally, benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect the gabaergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
Benzodiazepines, in general, are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Benzodiazepines typically increase the frequency of the chloride channel opening events on the gaba_a receptor, leading to an increase in inhibitory effects of gaba .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of benzodiazepines .
生化学分析
Biochemical Properties
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the brain. By binding to these receptors, this compound enhances the effect of GABA, leading to increased neuronal inhibition. This interaction is crucial for its anxiolytic and sedative properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neurons, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability. This compound also influences gene expression by altering the transcription of genes involved in neurotransmission and synaptic plasticity. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GABA receptors. This binding increases the affinity of GABA for its receptor, leading to enhanced chloride ion influx into neurons. The resulting hyperpolarization of the neuronal membrane reduces the likelihood of action potential generation, thereby exerting an inhibitory effect on neuronal activity. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to result in adaptive changes in cellular function, including alterations in receptor density and sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it produces anxiolytic and sedative effects without significant adverse effects. At higher doses, it can lead to motor impairment, respiratory depression, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative and conjugative pathways. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are subsequently excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with GABA receptors. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The localization of this compound is critical for its role in modulating neuronal activity and neurotransmission .
特性
IUPAC Name |
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFFHXGAPVFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
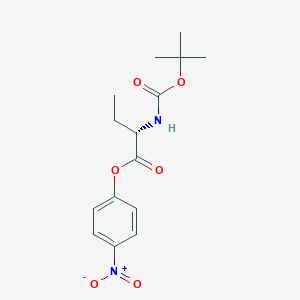
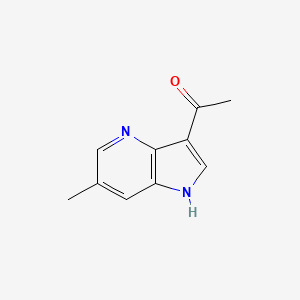
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)

